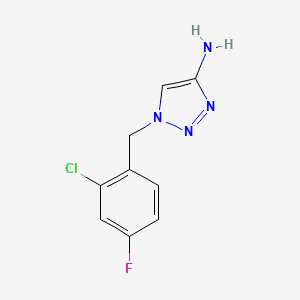

1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine

描述

属性

分子式 |

C9H8ClFN4 |

|---|---|

分子量 |

226.64 g/mol |

IUPAC 名称 |

1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-amine |

InChI |

InChI=1S/C9H8ClFN4/c10-8-3-7(11)2-1-6(8)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |

InChI 键 |

FNHOWPWJXZNMEI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)N |

产品来源 |

United States |

准备方法

Preparation Methods of 1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine

Detailed Stepwise Preparation

Step 1: Preparation of 2-Chloro-4-fluorobenzyl Halide

- Starting from 2-chloro-4-fluorobenzyl alcohol or 2-chloro-4-fluorotoluene, the benzyl halide (typically bromide or chloride) is synthesized via halogenation.

- For example, 2-chloro-4-fluorobenzyl bromide can be prepared by reacting 2-chloro-4-fluorotoluene with N-bromosuccinimide (NBS) under radical conditions or by direct halogenation of the corresponding alcohol.

Step 2: Synthesis of Azide Intermediate

- Sodium azide (NaN3) is reacted with the benzyl halide to form 2-chloro-4-fluorobenzyl azide.

- This nucleophilic substitution typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The key triazole ring is formed by the copper(I)-catalyzed 1,3-dipolar cycloaddition between the benzyl azide and an alkyne.

- In the case of 1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine, the alkyne is typically propargyl amine or a protected alkyne derivative that introduces the amine at the 4-position of the triazole.

- The reaction conditions involve CuSO4·5H2O as the copper source, sodium ascorbate as the reducing agent to generate Cu(I) in situ, and solvents such as a mixture of water and tert-butanol or DMSO.

- The reaction is carried out at room temperature for several hours (typically 6–24 hours) to ensure complete cycloaddition.

Step 4: Deprotection and Purification

- If protecting groups were used on the amine or alkyne, they are removed under suitable conditions (acidic or basic hydrolysis).

- The final product is purified by extraction, recrystallization, or chromatographic techniques such as column chromatography or preparative thin-layer chromatography.

Representative Example from Literature

A closely related synthetic route is described in patent CN102503901B, which outlines the preparation of triazole derivatives with substituted benzyl groups:

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts acylation of 2,4-difluorobenzene with chloroacetyl chloride | Anhydrous AlCl3, 0-5 °C | 41.7 | Produces 2-chloro-2',4'-difluoroacetophenone intermediate |

| 2 | Substitution with triazole in presence of triethylbenzylammonium chloride and K2CO3 | CH2Cl2, 0-5 °C to RT, 17 h | - | Forms 2-(1H-1,2,4-triazol-1-yl)-2',4'-difluoroacetophenone |

| 3 | Reaction with bromopropyne and zinc powder | DMF/THF, 60 °C, 7 h | 67.9 | Generates pentyn-2-ol intermediate |

| 4 | Copper-catalyzed azide-alkyne cycloaddition with substituted benzyl bromide and sodium azide | DMSO, CuSO4·5H2O, sodium ascorbate, RT, 6 h | 65.5 | Yields target triazole compound with substituted benzyl group |

This method involves multi-step synthesis with intermediate purification and characterizations at each stage to ensure high purity and yield.

Alternative Synthetic Routes

- Direct synthesis of 1-benzyl-1H-1,2,3-triazoles can be achieved by reacting benzyl azides with terminal alkynes under copper catalysis, as demonstrated in various synthetic organic chemistry studies.

- The amine functionality at the 4-position of the triazole ring can be introduced by using propargyl amine as the alkyne component in the CuAAC reaction.

- Other methods include the use of substituted hydrazides and cyclization reactions to form the triazole ring, but these are less common for this specific compound.

Analytical Data and Characterization

The synthesized 1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine is typically characterized by:

- Melting Point (mp): Usually in the range of 100–110 °C depending on purity.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic singlets for the triazole proton (~7.5–8.5 ppm), aromatic protons of the benzyl group, and signals for the benzylic methylene protons (~5.0–5.5 ppm).

- ^13C NMR confirms the aromatic carbons, triazole carbons, and benzylic carbons.

- Infrared Spectroscopy (IR): Shows peaks corresponding to aromatic C–H, C=N stretching of the triazole, and N–H bending vibrations.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound.

- Elemental Analysis: Confirms the presence of chlorine and fluorine atoms consistent with substitution pattern.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Benzyl halide synthesis | 2-chloro-4-fluorobenzyl alcohol + PBr3 or NBS | RT, inert atmosphere | 70–85 | Halogenation step |

| Azide formation | Benzyl halide + NaN3 | DMSO, RT, 6 h | 80–90 | Nucleophilic substitution |

| CuAAC cycloaddition | Benzyl azide + propargyl amine + CuSO4 + sodium ascorbate | H2O/t-BuOH, RT, 12–24 h | 60–75 | Triazole ring formation |

| Purification | Chromatography or recrystallization | - | - | Final product isolation |

化学反应分析

Types of Reactions

1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Cycloaddition Reactions: The triazole moiety can engage in cycloaddition reactions with other azides or alkynes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the triazole ring or the benzyl group.

科学研究应用

1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chloro and fluoro substituents on the benzyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

Structural Analogues: Core Heterocycle Variations

Triazole vs. Pyrazole Derivatives

- 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-50-1): Structural Difference: Pyrazole core (two adjacent nitrogen atoms) vs. triazole (three nitrogen atoms). Pyrazole derivatives are often explored for kinase inhibition (e.g., c-Met inhibitors) . Molecular Weight: 225.65 g/mol (pyrazole) vs. 237.71 g/mol (target triazole) .

Triazole vs. Oxadiazole Hybrids

- 1-(3-Chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS 892775-72-3):

Substituent Modifications

Halogenation Patterns

- 1-Benzyl-1H-1,2,3-triazol-4-amine: Structural Difference: Lacks chloro and fluoro substituents on the benzyl group.

- 3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine :

Aliphatic vs. Aromatic Substituents

- 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine :

- Structural Difference : Tetrahydrofuran-propyl chain replaces the aromatic benzyl group.

- Impact : Enhanced solubility in polar solvents but reduced aromatic interactions with hydrophobic enzyme pockets .

生物活性

1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine is a compound that belongs to the triazole class of chemicals, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties.

- Molecular Formula : C₉H₈ClFN₄

- Molecular Weight : 226.64 g/mol

- CAS Number : 832741-20-5

- Structure : The structure features a triazole ring, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit potent antimicrobial properties. For example, derivatives of triazoles have been tested against various bacterial strains and fungi:

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Properties

The triazole derivatives have also been explored for their anticancer potential. In vitro studies have shown that certain triazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

- A study highlighted that triazole-based compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for further research into their anticancer properties .

The biological activity of 1-(2-Chloro-4-fluorobenzyl)-1H-triazol-4-amine is attributed to its ability to interfere with specific biological pathways:

- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as cytochrome P450, which are crucial for various metabolic processes.

- DNA Interaction : The compound may interact with DNA or RNA, disrupting nucleic acid synthesis and function.

Study on Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of 1-(2-Chloro-4-fluorobenzyl)-1H-triazol-4-amine was evaluated against standard antibiotics. The results indicated that this compound had comparable or superior activity against certain pathogens compared to traditional antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity Assessment

A recent investigation focused on the anticancer effects of triazole derivatives in human cancer cell lines. The study found that treatment with 1-(2-Chloro-4-fluorobenzyl)-1H-triazol-4-amine resulted in a significant reduction in cell viability across multiple cancer types, including breast and lung cancer cells .

常见问题

Q. What are the optimal synthetic routes for 1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine in academic research settings?

Methodological Answer: The synthesis typically involves coupling reactions between 2-chloro-4-fluorobenzyl derivatives and triazole precursors. Key steps include:

- Nucleophilic substitution : Reacting 2-chloro-4-fluorobenzyl chloride with a triazole-4-amine precursor under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Coupling agents : Use of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt·H₂O (Hydroxybenzotriazole) to activate carboxylic acid intermediates, followed by reaction with amines to form the triazole core .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating. For example, microwave irradiation at 100–120°C for 15–30 minutes in acetonitrile .

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

- Characterization by NMR (¹H/¹³C), IR (amine N-H stretches at ~3300 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorobenzyl), triazole protons (δ 8.0–8.5 ppm), and amine protons (δ 5.5–6.0 ppm, broad) .

- IR Spectroscopy : Confirm NH₂ stretches (1650–1600 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated [M+H]⁺ for C₉H₈ClFN₄: 238.04) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding interactions (e.g., triazole N-H⋯N/F interactions) .

Advanced Tip : Pair experimental data with DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties like HOMO-LUMO gaps and Mulliken charges .

Advanced Research Questions

Q. What methodologies are recommended for analyzing reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS under varying temperatures (25–80°C) and solvent polarities. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels in the triazole or benzyl group to trace bond formation/cleavage pathways via NMR or mass spectrometry .

- Computational Modeling :

Case Study : highlights ICReDD’s approach, combining computational reaction path searches with experimental validation to optimize conditions (e.g., solvent/base selection) .

Q. How should discrepancies in experimental data (e.g., conflicting bioactivity results) be addressed?

Methodological Answer:

- Statistical Design of Experiments (DOE) : Use fractional factorial designs to identify confounding variables (e.g., impurity levels, solvent traces). For example, a 2⁴⁻¹ design testing temperature, pH, catalyst loading, and stirring rate .

- Reproducibility Protocols :

- Data Triangulation : Cross-reference spectroscopic, computational, and bioassay data to resolve contradictions. For instance, if bioactivity varies, confirm compound stability under assay conditions (e.g., pH 7.4, 37°C) .

Q. What safety and waste management protocols are critical for handling this compound?

Methodological Answer:

Q. How can computational methods enhance the design of derivatives with improved properties?

Methodological Answer:

- QSAR Modeling : Train models on bioactivity data (e.g., IC₅₀ values) to predict substituent effects. For example, adding electron-withdrawing groups (e.g., -CF₃) to the benzyl ring may enhance binding affinity .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on triazole NH as a hydrogen bond donor .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP <3 preferred) and CYP450 inhibition risks .

Example : DFT calculations on 1-(3-chloro-4-fluorobenzyl) derivatives revealed enhanced dipole moments (µ = 4.2 Debye) compared to non-halogenated analogs, correlating with improved membrane permeability .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。